molecular formula C25H21N3O3 B2894404 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-63-0

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

货号: B2894404
CAS 编号: 887887-63-0
分子量: 411.461
InChI 键: MRVJSKWKVCRDBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a tetrahydronaphthalene moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives. The subsequent introduction of the benzamide group and the phenoxy moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required standards.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学研究应用

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: Medically, this compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.

作用机制

The mechanism by which 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

  • 2-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

  • N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Uniqueness: 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds. Its ability to interact with a wide range of biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industrial applications.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves:

Oxadiazole ring formation : Condensation of hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux.

Amide coupling : Reaction of the oxadiazole intermediate with 3-phenoxybenzoyl chloride using coupling agents like HATU or DCC in anhydrous DCM.
Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst use : Pyridine or triethylamine to neutralize HCl byproducts during coupling .

Table 1 : Example Yields and Purity from Analogous Syntheses

DerivativeYield (%)HPLC Purity (%)
CF₃-substituted1595.5
Br-substituted5095.3
iPrO-substituted1297.9
Source: Adapted from oxadiazole synthesis optimization studies .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data (e.g., NMR vs. MS) resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, tetrahydronaphthalenyl protons appear as multiplet signals at δ 1.5–2.8 ppm.
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 453.2).
  • IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹).
    Conflict Resolution : Discrepancies between NMR and MS (e.g., unexpected adducts) require repeating experiments under dry conditions or using alternative ionization methods (MALDI-TOF). Cross-validation with elemental analysis is recommended .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Use purified targets (e.g., adenylyl cyclases) with ATP analogs and fluorescence-based detection.
  • Antimicrobial screening : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL for active oxadiazoles) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out non-specific toxicity.
    Standardize pH (7.4) and temperature (37°C) to minimize variability .

Advanced Research Questions

Q. How can computational methods guide the optimization of 1,3,4-oxadiazole derivatives for enhanced target binding?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., adenylyl cyclase 1). Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys436).
  • QSAR modeling : Correlate logP values (<3.5) with improved blood-brain barrier penetration.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
    Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Controlled replication : Repeat assays with standardized inoculum sizes (e.g., 5 × 10⁵ CFU/mL for antimicrobial tests).
  • Buffer optimization : Replace Tris-EDTA with HEPES to avoid metal chelation interfering with oxadiazole coordination.
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM forskolin for adenylyl cyclase assays).
    Discrepancies may arise from compound aggregation; use DLS (dynamic light scattering) to confirm solubility .

Q. What strategies mitigate low yields in large-scale synthesis of 1,3,4-oxadiazole intermediates?

  • Methodological Answer :

  • Flow chemistry : Continuous processing reduces side reactions (e.g., over-oxidation) by minimizing residence time.
  • Microwave-assisted synthesis : Achieve 80% yield in 20 minutes vs. 12 hours under conventional reflux .
  • Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted acyl chlorides before column chromatography.
    Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .

Q. Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed in formulation studies?

  • Methodological Answer :

  • Phase solubility analysis : Construct Higuchi plots to determine true solubility in PEG-400/water mixtures.
  • Salt formation : Improve aqueous solubility by converting the free base to a hydrochloride salt (e.g., pKa ~4.2 for oxadiazole NH).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced dispersion.
    Validate with DSC (differential scanning calorimetry) to confirm absence of polymorphism .

属性

IUPAC Name

3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-23(19-9-6-12-22(16-19)30-21-10-2-1-3-11-21)26-25-28-27-24(31-25)20-14-13-17-7-4-5-8-18(17)15-20/h1-3,6,9-16H,4-5,7-8H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJSKWKVCRDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。